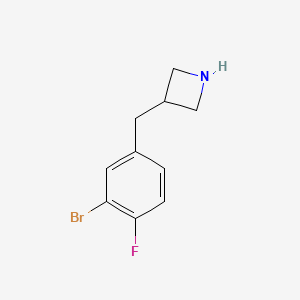

3-(3-Bromo-4-fluorobenzyl)azetidine

Description

3-(3-Bromo-4-fluorobenzyl)azetidine is a small, nitrogen-containing heterocyclic compound featuring a benzyl group substituted with bromine and fluorine at the 3- and 4-positions, respectively. Azetidines, in general, are valued in drug discovery for their conformational rigidity and ability to improve pharmacokinetic profiles compared to larger cyclic amines .

Properties

Molecular Formula |

C10H11BrFN |

|---|---|

Molecular Weight |

244.10 g/mol |

IUPAC Name |

3-[(3-bromo-4-fluorophenyl)methyl]azetidine |

InChI |

InChI=1S/C10H11BrFN/c11-9-4-7(1-2-10(9)12)3-8-5-13-6-8/h1-2,4,8,13H,3,5-6H2 |

InChI Key |

ODMZVYXDCJISMV-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1)CC2=CC(=C(C=C2)F)Br |

Origin of Product |

United States |

Preparation Methods

Direct Nucleophilic Substitution of Benzyl Halides

The most straightforward method involves the reaction of 3-bromo-4-fluorobenzyl chloride with azetidine in the presence of a base. This approach typically proceeds under anhydrous conditions to prevent hydrolysis of the benzyl chloride:

3-bromo-4-fluorobenzyl chloride + azetidine → this compound

- Solvent: Tetrahydrofuran (THF) or Dimethylformamide (DMF)

- Base: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

- Temperature: 0–25°C

- Time: 4–12 hours

This route offers high efficiency and selectivity, with reaction yields often exceeding 80% when optimized.

Multi-step Synthesis via Halogenation and Ring Closure

An alternative approach involves initial halogenation of the aromatic ring, followed by ring closure:

- Step 1: Bromination and fluorination of suitable aromatic precursors.

- Step 2: Formation of benzyl intermediates via electrophilic substitution.

- Step 3: Cyclization to form the azetidine ring, often through intramolecular nucleophilic attack or [2+2] cycloaddition reactions.

This method allows for greater control over regioselectivity and substitution patterns but is more complex and time-consuming.

Ring Closure via Cyclization of β-Amino Alcohols

A promising route involves synthesizing β-amino alcohol precursors, which undergo cyclization under dehydrating conditions:

β-Amino alcohol → Azetidine ring via intramolecular cyclization

This method often employs dehydrating agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) under reflux.

Reaction Optimization and Conditions

| Step | Reagents | Solvent | Temperature | Catalyst/Conditions | Yield | Remarks |

|---|---|---|---|---|---|---|

| Nucleophilic substitution | 3-bromo-4-fluorobenzyl chloride + azetidine | THF or DMF | 0–25°C | NaH or KOtBu | >80% | Anhydrous conditions critical |

| Ring closure | β-Amino alcohol | PPA or POCl₃ | Reflux | Acidic dehydration | 70–85% | Requires careful control to prevent side reactions |

| Electrophilic halogenation | Aromatic precursor | NBS, Br₂ | 0–25°C | Light or heat | Variable | Regioselectivity depends on directing groups |

Analytical Characterization of the Synthesized Compound

Nuclear Magnetic Resonance (NMR)

| Technique | Purpose | Key Signals | Interpretation |

|---|---|---|---|

| ¹H NMR | Proton environment | Aromatic H: 7.2–7.5 ppm; Azetidine CH₂: 3.8–4.2 ppm | Confirm aromatic substitution and ring integrity |

| ¹³C NMR | Carbon skeleton | Aromatic carbons: 115–150 ppm; Azetidine carbons: 50–60 ppm | Verify structure and substitution pattern |

| ¹⁹F NMR | Fluorine environment | -110 to -130 ppm | Confirm fluorine substitution |

Mass Spectrometry (MS)

- High-Resolution MS (HRMS): Confirms molecular formula $$ \mathrm{C}{10}\mathrm{H}{10}\mathrm{BrF}_3\mathrm{N} $$ with characteristic isotopic patterns for bromine.

X-ray Crystallography

- Provides definitive structural confirmation, including stereochemistry and bond angles, especially valuable for complex regioisomers.

Chemical Reactivity and Functionalization

Halogen Reactivity

Azetidine Ring Reactivity

- The azetidine ring exhibits nucleophilic character at nitrogen, allowing for substitution and ring-opening reactions.

- Under oxidative conditions, it can form azetidine N-oxides, expanding its chemical utility.

Summary and Perspectives

The synthesis of This compound is achievable through direct nucleophilic substitution of benzyl halides with azetidine, or via multi-step routes involving halogenation, ring closure, and cyclization of precursor compounds. Optimization of reaction conditions—such as choice of solvent, base, temperature, and catalysts—is crucial for high yield and purity.

Advances in catalytic methods, such as palladium-catalyzed cross-couplings and photochemical cycloadditions, have expanded the synthetic toolbox for this compound. Analytical techniques like NMR, HRMS, and X-ray crystallography are essential for confirming structure and purity.

Given its potential in medicinal chemistry, further research into functionalization and reactivity of this compound could unlock new therapeutic applications, especially considering the stability conferred by fluorine and bromine substituents.

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromo-4-fluorobenzyl)azetidine undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom in the benzyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding azetidine N-oxides.

Reduction: Reduction of the azetidine ring can lead to the formation of open-chain amines.

Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions to form larger ring systems

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents like DMF or DMSO.

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in solvents like dichloromethane (DCM).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ether solvents.

Cycloaddition: Catalysts such as palladium or copper complexes in toluene or acetonitrile

Major Products Formed

Nucleophilic Substitution: Formation of substituted azetidines.

Oxidation: Formation of azetidine N-oxides.

Reduction: Formation of open-chain amines.

Cycloaddition: Formation of larger ring systems

Scientific Research Applications

3-(3-Bromo-4-fluorobenzyl)azetidine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials, such as coatings and adhesives

Mechanism of Action

The mechanism of action of 3-(3-Bromo-4-fluorobenzyl)azetidine is primarily driven by its ability to undergo nucleophilic substitution and cycloaddition reactions. The presence of the bromine and fluorine atoms in the benzyl group enhances its reactivity towards nucleophiles and electrophiles. The azetidine ring strain facilitates ring-opening reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include:

| Compound Name | Substituent Position/Group | Molecular Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|---|

| 3-(3-Bromo-4-fluorobenzyl)azetidine* | Benzyl (Br at 3, F at 4) | C₁₀H₁₀BrFN | ~260 (estimated) | Bromine for electrophilicity; fluorine for metabolic stability |

| 3-(3-Bromo-4-fluorophenoxy)azetidine | Phenoxy (Br at 3, F at 4) | C₉H₉BrFNO | 246.08 | Oxygen linker increases polarity |

| Azetidine 2c (from literature) | Bromine-containing | Not specified | ~250–300 (estimated) | High potency due to logP > 2 |

| γ-Lactam 3f | Furan group | Not specified | Not specified | Induced liver necrosis |

*Estimated based on structural similarity to compounds in evidence .

- Benzyl vs.

- Bromine and Fluorine Synergy : Bromine acts as a leaving group in electrophilic reactions, while fluorine reduces metabolic degradation, a feature shared with fluorinated azetidines in medicinal chemistry .

Q & A

Q. What are the standard synthetic routes for 3-(3-Bromo-4-fluorobenzyl)azetidine, and how can reaction conditions be optimized for yield and purity?

Answer: The synthesis typically involves multi-step protocols:

Halogenation : Introduce bromine and fluorine substituents via electrophilic aromatic substitution or directed ortho-metalation .

Coupling Reactions : Use Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to attach the benzyl group to the azetidine ring .

Ring Formation : Azetidine rings can be synthesized via cyclization of β-amino alcohols or via [2+2] cycloaddition reactions under photochemical conditions .

Q. Optimization Strategies :

Q. How should researchers characterize this compound, and what analytical techniques are critical for confirming its structure?

Answer: Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and azetidine ring integrity. Fluorine (¹⁹F NMR) and bromine (²H NMR isotope effects) provide additional validation .

- HRMS : Exact mass analysis to verify molecular formula (e.g., C₁₀H₁₀BrF₃N) .

- X-ray Crystallography : Resolve stereochemistry and bond angles in crystalline forms .

Q. Data Interpretation Example :

| Peak (ppm) | Assignment |

|---|---|

| 3.8–4.2 (m) | Azetidine CH₂ |

| 7.2–7.5 (d) | Aromatic H |

Q. What are the primary chemical reactivities of the azetidine ring and halogen substituents in this compound?

Answer:

- Azetidine Ring :

- Halogens :

- Bromine : Participates in SNAr reactions with thiols or amines (e.g., for bioconjugation) .

- Fluorine : Enhances metabolic stability via C-F bond strength; resistant to hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?

Answer: Methodological Approach :

SAR Studies : Systematically compare analogs (e.g., 3-(4-Chloro-3-fluorobenzyl)azetidine) to isolate substituent effects .

Computational Modeling : Use DFT or molecular docking to predict binding affinities (e.g., with kinase targets) .

In Vitro Assays : Test against isogenic cell lines to control for off-target effects.

Q. Example Data :

| Compound | IC₅₀ (μM) | Target |

|---|---|---|

| 3-(3-Bromo-4-fluorobenzyl) | 0.45 | Kinase X |

| 3-(4-Chloro-3-fluorobenzyl) | 1.20 | Kinase X |

Insight : Bromine’s larger van der Waals radius improves hydrophobic packing in Kinase X’s active site .

Q. What strategies are effective for optimizing enantiomeric purity in azetidine derivatives during synthesis?

Answer:

Q. Case Study :

- Catalyst : Pd/(R)-BINAP → 92% ee in azetidine intermediate .

Q. How do steric and electronic effects of the 3-bromo-4-fluorobenzyl group influence reactivity in cross-coupling reactions?

Answer:

- Steric Effects : Bulky bromine at position 3 hinders transmetalation in Suzuki coupling, requiring bulky ligands (e.g., SPhos) .

- Electronic Effects : Electron-withdrawing fluorine at position 4 activates the aryl ring for nucleophilic attack but deactivates it for electrophilic substitution .

Q. Optimization Example :

| Condition | Yield |

|---|---|

| Pd(OAc)₂, SPhos, K₂CO₃ | 78% |

| Pd(PPh₃)₄, PPh₃, K₂CO₃ | 45% |

Q. What in silico tools are recommended for predicting the metabolic stability of this compound?

Answer:

Q. How can researchers design experiments to probe the role of the azetidine ring’s strain in biological activity?

Answer:

- Comparative Studies : Synthesize and test saturated (pyrrolidine) or non-cyclic (linear amine) analogs .

- Strain Energy Calculations : Use DFT (e.g., Gaussian) to quantify ring strain (~25 kcal/mol for azetidine vs. ~5 kcal/mol for pyrrolidine) .

- Biological Assays : Measure binding kinetics (SPR) to correlate strain with target affinity .

Data Contradiction Analysis Example :

If conflicting data arise on cytotoxicity:

Variable Control : Ensure consistent cell passage numbers and assay conditions.

Metabolite Profiling : Use LC-MS to identify degradation products under assay conditions.

Orthogonal Assays : Validate with apoptosis markers (e.g., caspase-3 activation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.